3-methyl-N'-(4-methylbenzenesulfonyl)benzohydrazide
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Overview
Description
3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide core substituted with a methyl group and a 4-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with an aromatic carbonyl compound. One common method involves the use of polystyrene sulfonic acid as a catalyst in an aqueous medium . The reaction conditions generally include refluxing the reactants in methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for 3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Brominated benzohydrazide derivatives.
Scientific Research Applications
3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-4-tert-butylbenzohydrazide: Known for its urease inhibition properties.
4-methoxy-3-methyl-N-(3-methylbutyl)benzenesulfonamide: Another sulfonamide derivative with potential biological activities.
Uniqueness
3-methyl-N’-(4-methylbenzenesulfonyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a 4-methylbenzenesulfonyl group makes it particularly interesting for research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-methyl-N'-(4-methylphenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C15H16N2O3S/c1-11-6-8-14(9-7-11)21(19,20)17-16-15(18)13-5-3-4-12(2)10-13/h3-10,17H,1-2H3,(H,16,18) |
InChI Key |
DXYMPACHLVZBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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